Synthetic Accessibility: Quantified Yield Comparison of Ortho-, Meta-, and Para-TBDMS-Phenylboronic Acid Isomers
The ortho-substituted isomer, (2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid, exhibits a distinct synthetic accessibility compared to its meta and para counterparts. In a standardized preparation from the corresponding bromophenols, the ortho-isomer was obtained in a 40% yield. This compares to yields of 44% for the meta-isomer and 51% for the para-isomer [1]. The lower yield for the ortho-isomer is a known consequence of steric hindrance imposed by the bulky TBDMS group adjacent to the reactive boronic acid site, which directly influences the procurement strategy and cost for chemists needing this specific regioisomer.
| Evidence Dimension | Isolated Yield from Common Synthetic Precursor |
|---|---|
| Target Compound Data | 40% yield |
| Comparator Or Baseline | Meta-isomer: 44% yield; Para-isomer: 51% yield |
| Quantified Difference | 10-11 percentage points lower yield |
| Conditions | Synthesis from o-, m-, and p-bromophenol via TBDMS protection, Grignard formation, and reaction with tributylborate, followed by selective hydrolysis. |
Why This Matters
This directly quantifies a higher synthetic complexity and cost for the ortho-isomer, justifying its higher procurement price and longer lead times, and underscores the necessity of purchasing this specific compound rather than attempting in-house synthesis.
- [1] Chao, J. P., Wu, W. Q., Luo, X. D., & Ling, Y. Z. (2006). Preparation of t-Butyldimethylsiloxyphenyl Boronic Acids and Hydroxyphenylboronic Acids. Chinese Journal of Organic Chemistry, 26(7), 951-955. View Source
